molecular formula C11H11NO B097639 1-(4-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 16728-00-0

1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No. B097639
CAS RN: 16728-00-0
M. Wt: 173.21 g/mol
InChI Key: OIQRGAQXQLASRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile involves multi-step reactions, starting from commercially available precursors. For instance, a rapid synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was established using nucleophilic substitution reaction and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid . Similarly, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile was synthesized from 4-nitrobenzaldehyde through a three-step process . These methods provide a framework for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, suggesting that it can be synthesized through analogous pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, showing that the cyclohexane ring adopts a chair conformation and the structure exhibits intermolecular hydrogen bonds . This indicates that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also form specific intermolecular interactions that could influence its crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, particularly focusing on the one-electron oxidation reactions. For instance, the one-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of a radical cation or radical zwitterion, which undergoes decarboxylation . This suggests that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also undergo similar oxidation reactions, leading to the formation of radical species and subsequent chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile have been inferred from their synthesis and molecular structure. The stability of the carbon-centered radicals formed after decarboxylation and the influence of stereoelectronic effects on reactivity have been discussed . Additionally, the antimicrobial activity of novel Schiff bases synthesized from related compounds has been evaluated, indicating potential biological applications . The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited significant inhibitory activity against some cancer cell lines, suggesting that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also possess biological activities worth exploring .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Antiproliferative Activity : A compound synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed significant inhibitory activity against cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).

Chemical Synthesis and Isotope Labeling

  • Synthesis of N‐[1‐2H]‐ and N‐[1‐3H]‐Cyclopropylbenzylamine : This study demonstrates the synthesis of isotopically labeled cyclopropylbenzylamine from cyclopropanecarbonitrile, an important aspect in pharmaceutical and biochemical research (Silverman & Hoffman, 1981).

Photochemical Studies

  • Photoisomerization and Photooxygenation : Studies on the photochemical cis-trans isomerization and photooxygenation of 1,2-bis(4-methoxyphenyl)cyclopropanes, involving cation radical processes, are significant in understanding reaction mechanisms in organic chemistry (Mizuno et al., 1983; 2001)(Mizuno et al., 1983).

Radical Cation Studies

  • Formation and Reactivity of Radical Cations : Anodic oxidation studies of 1,2-bis(4-methoxyphenyl)cyclopropane derivatives provide insights into electrochemical processes and intermediates, relevant for synthetic chemistry (Mizuno et al., 1998).

Antimicrobial and Antioxidant Activities

  • Cyclopropane Derivatives in Antimicrobial Research : Novel cyclopropane derivatives synthesized from 1-(4-methoxyphenyl)cyclopropanecarbonitrile showed significant antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Raghavendra et al., 2016; Burmudžija et al., 2017)(Burmudžija et al., 2017).

Organic Synthesis and Reactivity

  • Ring-Opening Reactions and Cyclopropanation : Research on ring-opening reactions and cyclopropanation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile derivatives contributes to the development of novel organic synthesis methods (Ni et al., 2013; Yao et al., 2009)(Yao et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQRGAQXQLASRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168262
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclopropanecarbonitrile

CAS RN

16728-00-0
Record name 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile
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Record name 16728-00-0
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Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile
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Record name 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kowalkowska, D Suchołbiak, A Jończyk - 2005 - Wiley Online Library
Reaction of the quaternary ammonium salts 2a–i with electrophilic alkenes 3, active alkylating agents 7 or aromatic aldehydes 11, carried out in basic two‐phase systems A–D, afforded …
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 34 pubs.acs.org

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